molecular formula C12H9NO4 B6386488 5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid CAS No. 1261996-16-0

5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid

Cat. No.: B6386488
CAS No.: 1261996-16-0
M. Wt: 231.20 g/mol
InChI Key: QLLYGDKRADVDQX-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid is an organic compound that features both phenolic and nicotinic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the nicotinic acid moiety can act as a ligand for metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyphenylacetic acid
  • 3-Hydroxypropionic acid
  • 4-Hydroxyphenylacetic acid

Uniqueness

5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid is unique due to the presence of both phenolic and nicotinic acid functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .

Properties

IUPAC Name

5-(3-hydroxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-9-3-1-2-7(4-9)10-5-8(12(16)17)6-13-11(10)15/h1-6,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLYGDKRADVDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686961
Record name 5-(3-Hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-16-0
Record name 5-(3-Hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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